molecular formula C36H74O3P+ B101519 Distearyl phosphite CAS No. 19047-85-9

Distearyl phosphite

Cat. No. B101519
CAS RN: 19047-85-9
M. Wt: 585.9 g/mol
InChI Key: OKXAFOJPRGDZPB-UHFFFAOYSA-N
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Description

Distearyl phosphite is a phosphite that is a highly effective color and molecular weight stabilizer for polyolefins, polyesters, elastomers, styrenics, engineering thermoplastics, and adhesive formulations . It also contributes to the thermal and UV stability of these polymers .


Synthesis Analysis

Phosphite and phosphonite esters are synthesized through various methods. For instance, a highly efficient catalytic method for the synthesis of phosphite diesters uses a readily available phosphonylation reagent and alcohols with environmentally benign Zn (II) catalysts . Another method involves the esterification of monosubstituted phosphinic acids with orthosilicates .


Molecular Structure Analysis

The molecular formula of Distearyl phosphite is C36H75O3P . It is also known as Distearyl Pentaerythritol Diphosphite with a molecular formula of C41H82O6P2 .


Chemical Reactions Analysis

Phosphites, including Distearyl phosphite, are known to undergo various chemical reactions. For instance, they can decompose hydroperoxides, with the reactivity decreasing with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .


Physical And Chemical Properties Analysis

Distearyl phosphite appears as white flakes . It has a specific gravity of 0.920-0.935 at 60°C/15.5°C, an acid number of 1.0 max, and a refractive index of 1.4560 - 1.4590 at 60°C . It has a phosphorus content of 7.8-8.2%, a flash point of 185°C, and a melt range of 37-46°C .

Scientific Research Applications

1. Plant Pathogen Management

Distearyl phosphite, as a form of phosphite (Phi), is notable for its use in managing plant pathogens. Studies have shown that phosphite can significantly inhibit the incidence of diseases like Xanthomonas oryzae pv. oryzae and Pyricularia grisea in rice, thanks to its ability to induce the expression of defense-related genes in plants (Huang, Cai, Zhang, & Ruan, 2020). Similarly, phosphite compounds have been found to reduce disease severity in potato seed tubers and foliage, offering protection against pathogens such as Phytophthora infestans, Fusarium solani, and Rhizoctonia solani (Lobato et al., 2008).

2. Biostimulation and Stress Management

Phosphite has been recognized as a biostimulant, enhancing plant performance under stressful environments. It is effective against pathogenic bacteria, oomycetes, fungi, and nematodes, thereby improving the yield and quality of various crops (Trejo-Téllez & Gómez-Merino, 2018). Additionally, phosphite applications induce molecular modifications in plant tissues, enhancing resistance to pathogens, as observed in potato tuber periderm and cortex (Olivieri et al., 2012).

3. Role in Synthetic Applications

A specific mention of distearyl phosphite is found in its application as a stabilizer in polyolefin, where it is used to protect against melt flow, color change, degradation, and U.V. exposure. Its widespread usage in polymers is due to its FDA-sanctioned use in olefin polymers (Lewis, 1984).

4. Impact on Plant Defense Mechanisms

Research indicates that phosphite triggers plant defense responses, potentially providing increased resistance against various diseases. This includes the priming of hydrogen peroxide and superoxide anion production in potato leaves, enhancing the response to pathogen infection (Machinandiarena et al., 2012).

Future Directions

Phosphites, including Distearyl phosphite, have been studied for their potential to accelerate the hydrolysis of biodegradable polyesters, which could lead to faster biodegradation behavior . This could be beneficial for reducing the residence time of polymers in composting facilities or during home composting, and as litter or microplastic residues .

properties

IUPAC Name

dioctadecoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXAFOJPRGDZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885077
Record name Phosphonic acid, dioctadecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Distearyl phosphite

CAS RN

19047-85-9
Record name Phosphonic acid, dioctadecyl ester
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Record name Distearyl phosphite
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Record name Phosphonic acid, dioctadecyl ester
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Record name Phosphonic acid, dioctadecyl ester
Source EPA DSSTox
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Record name Dioctadecyl phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ES Forbes, J Battersby - ASLE TRANSACTIONS, 1974 - Taylor & Francis
… Although, for example, distearyl phosphite is the slowest reacting of the dialkyl phosphites it is also likely to form the most soluble organic iron salts of structure 11. Thus, during this …
Number of citations: 29 www.tandfonline.com
S Zulfina - 2020 - repository.ipb.ac.id
… Analisis metabolit sekunder dengan GC-MS pada kulit mangga Kasturi jenis Kasturi diperoleh senyawa spesifik seperti Distearyl phosphite dan 13-Octadecenoic acid. Jenis Pinari …
Number of citations: 1 repository.ipb.ac.id
杉浦正昭, 新保外志夫 - 日本農芸化学会誌, 1976 - jstage.jst.go.jp
… distearyl phosphite (DSP). The permeability ratio (PK/PNa) of the filters containing the thin lipid membranes made of PC or DOP is in the range of 1.7 to 1.9 in the presence of the …
Number of citations: 1 www.jstage.jst.go.jp

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